4-(tert-Butyl)-3-methoxyaniline
Overview
Description
4-(tert-Butyl)-3-methoxyaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the 4-position and a methoxy group at the 3-position
Mechanism of Action
Target of Action
Related compounds such as t-butylhydroquinone have been reported to interact with hemagglutinin in influenza a virus . It’s important to note that this doesn’t necessarily mean that 4-(tert-Butyl)-3-methoxyaniline interacts with the same targets, but it provides a starting point for further investigation.
Mode of Action
Related compounds like 4-tert-butylphenol have been described as monofunctional chain stoppers or endcappers in polymer science, used to control molecular weight by limiting chain growth
Biochemical Pathways
Related compounds such as 4-tert-butylcatechol have been reported to undergo electrochemical trimerization via anodic oxidation . This suggests that this compound might also be involved in similar biochemical reactions or pathways.
Result of Action
Related compounds like 4-tert-butylphenol have been reported to have a role in the production of epoxy resins and polycarbonates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-methoxyaniline typically involves the following steps:
Nitration: The starting material, 4-tert-butylphenol, is nitrated to form 4-tert-butyl-2-nitrophenol.
Reduction: The nitro group in 4-tert-butyl-2-nitrophenol is reduced to an amino group, yielding 4-tert-butyl-2-aminophenol.
Methylation: The hydroxyl group in 4-tert-butyl-2-aminophenol is methylated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated and nitrated products.
Scientific Research Applications
4-(tert-Butyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylaniline: Similar structure but lacks the methoxy group.
4-tert-Butylcatechol: Contains a catechol group instead of an aniline group.
4-tert-Butylphenol: Lacks both the methoxy and amino groups.
Uniqueness
4-(tert-Butyl)-3-methoxyaniline is unique due to the presence of both the tert-butyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-tert-butyl-3-methoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWDETLSLYQEOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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